![Product packaging for 4-[(Methylamino)carbonyl]benzoic acid(Cat. No.:CAS No. 23754-45-2)](https://benchchem-product.s3.amazonaws.com/b2847086-4-__methylamino_carbonyl_benzoic_acid.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260122%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260122T090809Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=5393c396f1f44a25ef66c0bde9c4375cb8dd61daa32a2dd2a5d9794ab1a19241)

4-[(Methylamino)carbonyl]benzoic acid

Description

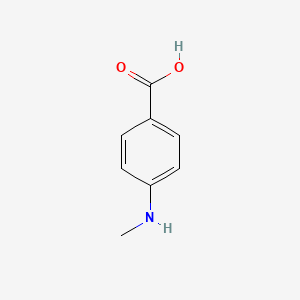

Structure

2D Structure

![molecular formula C9H9NO3 B2847086 4-[(Methylamino)carbonyl]benzoic acid CAS No. 23754-45-2](/img/structure/B2847086.png)

3D Structure

Properties

IUPAC Name |

4-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCRZMJZJPYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-45-2 | |

| Record name | 4-[(Methylamino)carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-[(Methylamino)carbonyl]benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-[(Methylamino)carbonyl]benzoic Acid

Executive Summary

This compound, also known as 4-(Methylcarbamoyl)benzoic acid or N-methylterephthalamic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a para-substituted benzoic acid and an N-methylamide, makes it a valuable synthon for constructing more complex molecules, including pharmaceuticals and polymers.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, grounded in established chemical principles. As a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying mechanistic rationale, address critical process variables, and offer field-proven insights into optimizing reaction outcomes. We will dissect two primary, reliable synthetic strategies: the activation of a carboxylic acid moiety via an acyl chloride intermediate and the direct amide coupling facilitated by modern reagents. An alternative industrial method is also discussed. Each protocol is presented as a self-validating system, complete with detailed experimental steps, characterization data, and a discussion of the causality behind key experimental choices.

Foundational Chemistry and Retrosynthetic Analysis

Before delving into specific protocols, it is crucial to understand the molecule's structure and the strategic challenges its synthesis presents. The target molecule (CAS No: 23754-45-2, Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ) contains two key functional groups: a carboxylic acid and a secondary amide.[4]

The primary challenge in its synthesis is the selective mono-functionalization of a symmetric difunctional precursor like terephthalic acid. A direct reaction between terephthalic acid and methylamine is generally inefficient due to the competing acid-base reaction which forms a stable ammonium carboxylate salt, and the difficulty in preventing the formation of the undesired N,N'-dimethylterephthalamide.[5][6] Therefore, effective synthesis hinges on a strategy that differentiates the two carboxylic acid groups.

A logical retrosynthetic analysis points to two main approaches starting from a terephthalic acid scaffold:

-

Mono-Protection Strategy: Start with a mono-ester of terephthalic acid (e.g., monomethyl terephthalate). The ester group effectively "protects" one of the carboxylic acids, allowing the free carboxylic acid to be selectively converted to the N-methylamide. A final hydrolysis step removes the ester protecting group.

-

Di-Activation Strategy: Start with a di-activated form of terephthalic acid (e.g., terephthaloyl chloride). A carefully controlled reaction with one equivalent of methylamine could, in principle, yield the mono-amide, followed by hydrolysis of the remaining acyl chloride. This route poses significant challenges in controlling selectivity.

This guide will focus on the more robust and controllable mono-protection strategy.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: The Acyl Chloride Route

This classic and highly reliable method involves converting the free carboxylic acid of a mono-protected precursor into a highly reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with methylamine.

Principle and Mechanism

The carboxylic acid of monomethyl terephthalate is first activated using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup. The resulting acyl chloride is a potent electrophile. Subsequent introduction of methylamine, a nucleophile, leads to the rapid and irreversible formation of the stable amide bond. The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monomethyl terephthalate (1.80 g, 10 mmol).

-

Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure. The crude methyl 4-(chlorocarbonyl)benzoate is typically a solid and can be used directly in the next step.

Causality Insight: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent. Refluxing ensures the reaction goes to completion. Removing excess SOCl₂ is critical to prevent unwanted side reactions in the next step.

Step 2: Synthesis of Methyl 4-[(methylamino)carbonyl]benzoate

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (e.g., 2.0 M solution in THF, 12.5 mL, 25 mmol) and a non-nucleophilic base like triethylamine (TEA, 2.1 mL, 15 mmol) in the same solvent.

-

Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Causality Insight: The reaction is performed at 0 °C to control its exothermicity. Triethylamine is added to neutralize the HCl generated during the reaction, preventing the protonation of methylamine which would render it non-nucleophilic.[6] The aqueous workup removes the triethylammonium salt and any remaining water-soluble species.

Step 3: Hydrolysis to this compound

-

Dissolve the crude methyl 4-[(methylamino)carbonyl]benzoate in a mixture of methanol (20 mL) and water (10 mL).

-

Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 2N HCl while cooling in an ice bath.

-

The desired product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford pure this compound.

Causality Insight: Saponification is a robust method for ester hydrolysis. Acidification of the resulting sodium carboxylate salt protonates it, causing the free carboxylic acid to precipitate due to its lower water solubility.[7]

Caption: Workflow for the Acyl Chloride Synthesis Route.

Synthetic Pathway II: Direct Amide Coupling

Modern synthetic chemistry often favors direct coupling methods that avoid the need to isolate harsh intermediates like acyl chlorides. These methods rely on "coupling reagents" that activate the carboxylic acid in situ.

Principle and Mechanism

Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6] EDC reacts with the carboxylic acid of monomethyl terephthalate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine to form the amide bond. The byproduct, an isourea, is typically water-soluble, simplifying purification. The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt can react with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions (like racemization, though not a concern here) and is highly reactive towards the amine.[8]

Experimental Protocol

Step 1: EDC/HOBt Mediated Amide Coupling

-

In a round-bottom flask, dissolve monomethyl terephthalate (1.80 g, 10 mmol), HOBt (1.5 g, 11 mmol), and methylamine hydrochloride (0.74 g, 11 mmol) in an anhydrous solvent like DMF (40 mL).

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 3.8 mL, 22 mmol) to the mixture and stir for 10 minutes.

-

Cool the solution to 0 °C and add EDC hydrochloride (2.1 g, 11 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl 4-[(methylamino)carbonyl]benzoate.

Causality Insight: Methylamine hydrochloride is used as a stable, solid source of the amine; the added base (DIPEA) is required to liberate the free methylamine in situ. EDC and HOBt work synergistically to create a highly efficient coupling system.[8] The aqueous workup is designed to remove the water-soluble byproducts (EDC-urea, HOBt, DIPEA salts).

Step 2: Saponification

-

The hydrolysis of the resulting ester is performed identically to Step 3 of the Acyl Chloride Route described previously.

Quantitative Data Summary

| Parameter | Pathway I: Acyl Chloride | Pathway II: Direct Coupling | Reference |

| Starting Material | Monomethyl Terephthalate | Monomethyl Terephthalate | |

| Key Reagents | SOCl₂, Methylamine, NaOH | EDC, HOBt, Methylamine HCl, NaOH | [6][8] |

| Number of Steps | 3 (2 isolations) | 2 (1 isolation) | |

| Typical Overall Yield | 75-85% | 80-90% | |

| Process Conditions | Involves reflux and handling of corrosive SOCl₂ | Generally milder, room temperature coupling | [6][8] |

| Workup Complexity | Requires removal of excess SOCl₂ | Requires removal of water-soluble coupling byproducts |

Alternative Industrial Methodology

A patented process describes the preparation of N-methyl derivatives of terephthalamide by reacting terephthalic acid directly with N-methylacetamide in an oleum (fuming sulfuric acid) solution at elevated temperatures (80-110 °C).[9] This method leverages inexpensive starting materials (terephthalic acid) but involves extremely harsh and corrosive conditions, making it suitable for specialized industrial settings but less practical for a standard research laboratory. The high concentration of SO₃ in oleum likely acts as a powerful dehydrating and activating agent, facilitating the direct amidation.

Purification and Characterization

The final product, this compound, is a white solid.[10]

-

Purification: The most effective purification is achieved through the acid-base workup described in the protocols, followed by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: The structure should be confirmed using standard analytical techniques.

| Technique | Expected Result | Reference |

| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, COOH), ~8.5 (q, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~2.8 (d, 3H, N-CH₃) | [11] |

| ¹³C NMR | Signals for aromatic carbons, carboxyl carbon (~167 ppm), amide carbonyl (~166 ppm), and methyl carbon (~26 ppm) are expected. | [12] |

| IR Spectroscopy | Broad O-H stretch (~3000 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (acid, ~1690 cm⁻¹), C=O stretch (amide, ~1640 cm⁻¹) | [13] |

| Mass Spectrometry | [M+H]⁺ = 180.06 | [4] |

Conclusion

The synthesis of this compound is most reliably achieved in a laboratory setting using a mono-protected terephthalate precursor. The Direct Amide Coupling pathway (Pathway II) represents the more modern, efficient, and often higher-yielding approach, avoiding the use of harsh chlorinating agents and offering milder reaction conditions. The Acyl Chloride route (Pathway I) remains a robust and viable alternative, relying on classic, well-understood transformations. The choice between these methods may depend on the availability and cost of reagents, desired scale, and the specific equipment and safety protocols available to the researcher. Both pathways, when executed with care, provide reliable access to this important chemical building block.

References

- 1. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]

- 2. This compound|CAS 23754-45-2 [benchchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Productdetails-4-(Methylcarbamoyl)benzoic acid [acrotein.com]

- 5. youtube.com [youtube.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3607918A - Preparation of n,n-dimethylterephthalamic acid and terephthalamides from terephthalic acid and aliphatic amides or nitriles - Google Patents [patents.google.com]

- 10. This compound, CasNo.23754-45-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 11. rsc.org [rsc.org]

- 12. 4-(Methylamino)benzoic acid(10541-83-0) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

physicochemical properties of 4-[(Methylamino)carbonyl]benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-[(Methylamino)carbonyl]benzoic Acid

Abstract: This technical guide provides a comprehensive overview of the known and predicted (CAS No. 23754-45-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data and outlines authoritative, step-by-step protocols for the experimental determination of its core physicochemical parameters. By explaining the causality behind experimental choices, this guide serves as both a reference and a practical manual for the characterization of this versatile chemical intermediate.

Introduction

This compound is a bifunctional organic compound featuring a benzoic acid core substituted with an N-methylamide group at the para position.[1] This unique structure, possessing both a hydrogen bond donor/acceptor amide and an acidic carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry and materials science.[1][2] As an analog of para-aminobenzoic acid (PABA), it belongs to a class of structures recognized for their broad biological potential.[1] A thorough understanding of its physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for its effective application in synthesis, formulation, and rational drug design. This guide details these critical parameters and provides robust methodologies for their experimental validation.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 23754-45-2 | [2][3] |

| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [3] |

| Molecular Formula | C₉H₉NO₃ | [2][3][4] |

| Molecular Weight | 179.17 g/mol | [1][4] |

| Synonyms | 4-(Methylcarbamoyl)benzoic acid, Benzoic acid, 4-[(methylamino)carbonyl]- | [2] |

| InChIKey | ZYTCRZMJZJPYEG-UHFFFAOYSA-N | [3] |

| SMILES | CNC(=O)c1ccc(cc1)C(=O)O | [5] |

The molecule's structure, featuring a rigid aromatic ring, a carboxylic acid group, and an N-methylamide group, allows for significant intermolecular interactions, including hydrogen bonding, which dictates many of its physical properties.[2]

References

- 1. This compound|CAS 23754-45-2 [benchchem.com]

- 2. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]

- 3. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(methylamino)carbonylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. aablocks.com [aablocks.com]

An In-depth Technical Guide to 4-[(Methylamino)carbonyl]benzoic acid (CAS 23754-45-2)

This guide provides a comprehensive technical overview of 4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylcarbamoyl)benzoic acid or N-Methylterephthalamic acid. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this versatile molecule.

Introduction and Chemical Identity

This compound is an organic compound featuring a benzoic acid core substituted with a methylamino carbonyl group at the para position[1]. This bifunctional molecule, possessing both a carboxylic acid and an amide group, serves as a valuable building block in medicinal chemistry and materials science[1]. Its structure is conducive to hydrogen bonding, which influences its solubility and reactivity[1].

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 23754-45-2 | [2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [2] |

| Synonyms | This compound, N-Methylterephthalamic acid | [2] |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area | 66.4 Ų | [2] |

digraph "4_Methylaminocarbonyl_benzoic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="2.8,-0.5!"]; O2 [label="OH", pos="3.5,1.0!"]; C8 [label="C", pos="-2.5,0.5!"]; O3 [label="O", pos="-2.8,-0.5!"]; N1 [label="N", pos="-3.5,1.0!"]; H1[label="H", pos="-3.8,0.5!"]; C9 [label="CH3", pos="-4.5,1.5!"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.2]; C7 -- O2 [len=1.5];

C4 -- C8 [len=1.5]; C8 -- O3 [style=double, len=1.2]; C8 -- N1 [len=1.5]; N1 -- H1[len=1.0]; N1 -- C9 [len=1.5];

// Position nodes for layout C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"];

}

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several routes, primarily involving the derivatization of terephthalic acid or its esters. A common and efficient method is the mono-amidation of a terephthalic acid derivative.

Representative Synthesis from Dimethyl Terephthalate

A robust method for preparing terephthalic acid monoamides involves the reaction of dimethyl terephthalate with the corresponding amine in the presence of a catalyst like sodium methylate[3]. This process offers a simplified and improved route compared to more complex multi-step syntheses[3].

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl terephthalate (1.0 eq) in methanol.

-

Amine Addition: Add a solution of methylamine (1.0-1.2 eq) in methanol to the flask.

-

Catalyst Addition: Introduce a catalytic amount of sodium methylate (e.g., 0.1-0.5 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time will be influenced by the amount of catalyst used[3].

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the sodium salt of the product.

-

Filter the precipitate and wash with cold methanol and then water until the filtrate is neutral.

-

Dissolve the collected solid in water and acidify with a dilute solution of hydrochloric acid (e.g., 2N HCl) to a pH of 4-5 to precipitate the free acid.

-

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectral data based on the structure and data from closely related analogs.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.8-8.2 ppm), N-H proton (broad singlet, ~8.5 ppm), methyl protons (singlet, ~2.9 ppm), and a carboxylic acid proton (broad singlet, >12 ppm). The exact shifts will be solvent-dependent. |

| ¹³C NMR | Carbonyl carbons (amide and carboxylic acid, ~165-175 ppm), aromatic carbons (~125-140 ppm), and a methyl carbon (~26 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretch (~3300), C=O stretches from the amide and carboxylic acid (~1640-1720), and aromatic C=C stretches (~1400-1600). |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 179, along with characteristic fragmentation patterns. |

Note: The provided ¹H NMR data for the closely related 4-(Methylamino)benzoic acid can serve as a useful reference point[4][5]. Similarly, IR and Mass Spectral data for this analog are also available[6][7][8][9][10].

Applications in Drug Discovery

The benzamide moiety is a recognized pharmacophore in numerous biologically active compounds. This compound, as a derivative, holds significant potential in drug discovery, particularly in the development of enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A primary area of interest for this scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations[11][12].

Mechanism of Action:

The benzamide group of many PARP inhibitors mimics the nicotinamide portion of the natural substrate NAD+, binding to the catalytic domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains. This disruption of DNA single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death in cancer cells with compromised homologous recombination repair.

Caption: Proposed mechanism of action as a PARP inhibitor leading to synthetic lethality.

The 4-carboxy-N-methylbenzamide scaffold present in the title compound is a key feature in many potent PARP inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this core can significantly impact potency and selectivity[1]. The carboxylic acid group can be used as a handle for further chemical modifications to explore these relationships and optimize properties such as solubility, cell permeability, and target engagement.

Other Potential Applications

Derivatives of benzoic acid have been investigated for a wide range of biological activities, including:

-

Anticancer agents: Various substituted benzoic acids have demonstrated antiproliferative effects against different cancer cell lines[4][8][13].

-

Antimicrobial agents: The benzamide scaffold is also present in compounds with antibacterial and antifungal properties[13].

-

Enzyme inhibition: Beyond PARP, benzoic acid derivatives have been explored as inhibitors for other enzymes, such as steroid 5α-reductase[11].

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions and respiratory irritation[14].

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[14]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and development. Its straightforward synthesis, combined with the proven importance of the benzamide scaffold in targeting enzymes like PARP, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into its biological activities and optimization of its structure could lead to the development of potent and selective inhibitors for a range of disease targets.

References

- 1. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 4. Terephthalic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR spectrum [chemicalbook.com]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. hmdb.ca [hmdb.ca]

- 8. 4-Carbamoylbenzoic acid | C8H7NO3 | CID 506057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]

- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]

- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP inhibitor-based combination therapies: Enriching synergistic forces against BRCA-mutated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. faculty.fiu.edu [faculty.fiu.edu]

- 14. d.lib.msu.edu [d.lib.msu.edu]

An In-depth Technical Guide to the Biological Activity of 4-[(Methylamino)carbonyl]benzoic Acid Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient and successful therapeutic development. The 4-[(Methylamino)carbonyl]benzoic acid core represents one such scaffold. Its inherent structural features, including a benzamide moiety crucial for interactions with key enzymes and a carboxylic acid group that can be readily functionalized, provide a versatile platform for the design of a wide array of biologically active molecules.

This technical guide offers a comprehensive exploration of the biological activities associated with derivatives of this compound. Moving beyond a simple cataloging of compounds, we will delve into the causality behind experimental designs, the validation of protocols, and the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own research endeavors.

I. The Central Role of the Benzamide Moiety: A Gateway to Potent Biological Activity

The this compound structure is deceptively simple, yet it harbors the key pharmacophoric elements that underpin its diverse biological activities. The central benzamide core is a well-established motif in medicinal chemistry, known for its ability to form critical hydrogen bonds with the backbones of protein targets. This interaction is a recurring theme in the activity of many derivatives, particularly in the realm of enzyme inhibition.

The terminal carboxylic acid provides a crucial handle for synthetic elaboration. Through standard amide coupling reactions, a virtually limitless array of substituents can be introduced, allowing for the fine-tuning of steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles. The N-methyl group can also be varied, although it is often retained for its contribution to metabolic stability and specific interactions within binding pockets.

II. Anticancer Activity: Targeting the Pillars of Malignancy

The most extensively explored therapeutic area for this compound derivatives is oncology. These compounds have shown remarkable versatility, with derivatives demonstrating potent activity as both PARP inhibitors and kinase inhibitors.

A. PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality."[1] The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.[1]

The benzamide core of this compound is a key pharmacophore shared by all clinical PARP inhibitors.[2] This moiety mimics the nicotinamide portion of the NAD+ substrate, occupying the catalytic site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) chains.[1]

Caption: Mechanism of PARP inhibition and synthetic lethality.

Extensive SAR studies have been conducted on benzamide-based PARP inhibitors. Key findings include:

-

The Benzamide Core is Essential: The fundamental benzamide structure is required for binding to the nicotinamide pocket of PARP.

-

Cyclic Structures Enhance Potency: The addition of cyclic structures, often fused to the benzamide core, can significantly increase potency. For example, the phthalazinone ring system in olaparib provides a rigid scaffold that orients the molecule favorably within the active site.

-

Linker and Terminal Group Modifications: The carboxylic acid of the this compound scaffold can be derivatized with various linkers and terminal functional groups to interact with the adenosine pocket of PARP, thereby increasing potency and modulating selectivity. Piperazine and piperidine rings are common motifs in this position, often further substituted to optimize properties.

The following protocol is a general representation of the key amide bond forming reaction to derivatize the this compound core. This method is adapted from established procedures for the synthesis of benzamide-based PARP inhibitors.[3]

-

Activation of the Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the activated HOBt ester in situ. The progress of the activation can be monitored by TLC or LC-MS.

-

-

Amine Coupling:

-

To the activated carboxylic acid solution, add the desired amine (e.g., a substituted piperazine or other cyclic amine) (1.1 eq).

-

Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

-

| Compound Class | Target | IC50 (nM) | Cell Line | Citation |

| Urea-based benzamide derivative (23f) | PARP-1 | 5.17 | - | [4] |

| Urea-based benzamide derivative (27f) | PARP-1 | 6.06 | - | [4] |

| Olaparib (reference) | PARP-1 | 1.9 | - | [1] |

| Rucaparib (reference) | PARP-1 | 1.4 | - | [1] |

B. Kinase Inhibition: Modulating Cellular Signaling

Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been investigated as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

Most kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The benzamide moiety can form key hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Caption: General mechanism of ATP-competitive kinase inhibition.

-

Hinge-Binding Moiety: The benzamide core often serves as the hinge-binding element.

-

Hydrophobic Pockets: The substituents introduced via amide coupling can be designed to occupy hydrophobic pockets within the kinase active site, enhancing potency and selectivity.

-

Gatekeeper Residue: The nature of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. The design of substituents that can either accommodate or be sterically hindered by the gatekeeper residue is a common strategy for achieving selectivity.

| Compound | Target(s) | IC50 (µM) | Cell Line | Citation |

| FN-1501 | FLT3, CDK2/4/6 | 0.008 (antiproliferative) | MV4-11 (AML) | [5] |

| Benzoxazole-pyrrolidinone (19) | MAGL | 0.0084 | - | [6] |

| Benzoxazole-pyrrolidinone (20) | MAGL | 0.0076 | - | [6] |

| 4-Methylbenzamide-purine (7) | - | 2.27 (antiproliferative) | K562 (CML) | [7] |

| 4-Methylbenzamide-purine (10) | - | 2.53 (antiproliferative) | K562 (CML) | [7] |

III. Anti-inflammatory Activity: Quenching the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many of them are carboxylic acid derivatives. The this compound scaffold has been explored for the development of novel anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking the production of prostaglandins, NSAIDs can effectively reduce these symptoms. The carboxylic acid moiety of many NSAIDs is crucial for their interaction with the active site of COX enzymes.

Structure-Activity Relationship (SAR) for Anti-inflammatory Derivatives

-

Carboxylic Acid is Key: The carboxylic acid group is generally required for COX inhibition.

-

Lipophilic Substituents: The introduction of lipophilic groups can enhance potency and influence the selectivity for COX-2 over COX-1.

-

Prodrug Strategies: Esterification of the carboxylic acid can create prodrugs with improved gastrointestinal tolerability. These esters are then hydrolyzed in vivo to release the active carboxylic acid.

| Compound Class | Assay | % Inhibition of Edema | Citation |

| Naproxen-amino acid ester derivatives | Carrageenan-induced paw edema in rats | 66.99 - 87.82 | [9] |

| Ibuprofen-amino acid ester derivatives | Carrageenan-induced paw edema in rats | 22.03 - 52.91 | [9] |

IV. Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. The this compound scaffold has served as a template for the synthesis of compounds with activity against both bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

The mechanisms by which these derivatives exert their antimicrobial effects are likely diverse and depend on the specific substituents. Some potential mechanisms include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Membrane Disruption: Interference with the integrity of the bacterial cell membrane.

-

Inhibition of Biofilm Formation: Prevention of the formation of microbial biofilms, which are a key factor in chronic infections.

Structure-Activity Relationship (SAR) for Antimicrobial Derivatives

-

Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiazole or pyrazole, has been shown to be a successful strategy for developing potent antimicrobial agents.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence antimicrobial activity.

| Compound Class | Organism(s) | MIC (µg/mL) | Citation |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | 0.25 - 0.5 | [10] |

| 1,3-diphenyl pyrazole derivatives | Acinetobacter baumannii | 4 - 8 | [11] |

| 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carboxamide derivatives | Various bacteria and fungi | Promising activity reported | [12] |

V. Pharmacokinetics: From the Bench to the Bedside

The therapeutic success of any drug candidate is critically dependent on its pharmacokinetic properties: absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for a wide range of this compound derivatives are not extensively published, we can draw valuable insights from the clinically approved PARP inhibitors, which share the core benzamide structure.

Key Pharmacokinetic Parameters of Approved Benzamide-Based PARP Inhibitors

| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib | Citation |

| Oral Bioavailability | ~90% (tablets) | ~36% | ~73% | ~100% | [3][11] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 1.9 hours | 3 hours | 1-2 hours | [3][11] |

| Plasma Protein Binding | ~82% | ~70% | ~83% | ~74% | [3][11] |

| Primary Metabolism | CYP3A4/5 | CYP2D6, CYP3A4 | Carboxylesterases | Minimal | [3][11] |

| Elimination Half-life | 15 hours | 17-19 hours | 36 hours | 57 hours | [3][11] |

Insights for Drug Design:

-

Oral Bioavailability: The scaffold is amenable to the design of orally bioavailable drugs.

-

Metabolism: The potential for metabolism by cytochrome P450 enzymes should be considered in the design of new derivatives, as this can lead to drug-drug interactions.

-

Half-life: The half-life can be modulated by altering the substituents, allowing for the development of compounds suitable for once- or twice-daily dosing.

VI. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. Its synthetic tractability, coupled with the well-established importance of the benzamide pharmacophore, makes it an attractive platform for continued research and development.

Future efforts in this area will likely focus on:

-

Expanding the Target Space: Exploring the activity of these derivatives against other target classes, such as epigenetic enzymes or viral proteases.

-

Improving Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms to minimize off-target effects.

-

Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop novel modes of action.

-

Application of Computational Methods: Utilizing in silico screening and molecular modeling to guide the rational design of new derivatives with optimized properties.

The journey from a simple chemical scaffold to a life-saving therapeutic is long and challenging. However, the wealth of data and the clear structure-activity relationships associated with this compound derivatives provide a solid foundation and a bright outlook for the future development of novel drugs based on this privileged core.

VII. References

-

Synthesis, antimicrobial screening, and docking study of new 2‐(2‐ethylpyridin‐4‐yl)‐4‐methyl‐N‐phenylthiazole‐5‐carboxamide derivatives. (2021). ResearchGate. --INVALID-LINK--

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). National Center for Biotechnology Information. --INVALID-LINK--

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. --INVALID-LINK--

-

Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). National Center for Biotechnology Information. --INVALID-LINK--

-

Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem. --INVALID-LINK--

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). MDPI. --INVALID-LINK--

-

Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. (2023). Taylor & Francis Online. --INVALID-LINK--

-

Amide Synthesis. (n.d.). Fisher Scientific. --INVALID-LINK--

-

Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). PubMed. --INVALID-LINK--

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). MDPI. --INVALID-LINK--

-

Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2018). PubMed. --INVALID-LINK--

-

A Comparative Guide to the Pharmacokinetics of PARP Inhibitors for Researchers. (2025). BenchChem. --INVALID-LINK--

-

Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. --INVALID-LINK--

-

Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. (2013). National Center for Biotechnology Information. --INVALID-LINK--

-

Chemical structures and known PARP activities of clinical PARP... (n.d.). ResearchGate. --INVALID-LINK--

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Center for Biotechnology Information. --INVALID-LINK--

-

Experiment 8 - Amide Preparation. (n.d.). WebAssign. --INVALID-LINK--

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. --INVALID-LINK--

-

Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. (2004). ResearchGate. --INVALID-LINK--

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. --INVALID-LINK--

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. --INVALID-LINK--

-

Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2018). National Center for Biotechnology Information. --INVALID-LINK--

-

Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014). ResearchGate. --INVALID-LINK--

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Longdom Publishing SL. --INVALID-LINK--

-

Anti-inflammatory drugs and their mechanism of action. (1998). PubMed. --INVALID-LINK--

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. 4-(Methylcarbamoyl)benzoic acid | 23754-45-2 [sigmaaldrich.com]

- 3. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. preprints.org [preprints.org]

- 7. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 4-[(Methylamino)carbonyl]benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylcarbamoyl)benzoic acid, is a substituted benzoic acid derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structure, featuring a central phenyl ring with para-substituted carboxylic acid and N-methylamide groups, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and opportunities for synthetic modification.[3][4] This guide delves into the core attributes of this scaffold, explores the synthesis and biological evaluation of its structural analogs, and elucidates the structure-activity relationships (SAR) that govern their therapeutic potential across various disease targets.

Core Scaffold Analysis: this compound

The parent molecule, this compound (C9H9NO3), possesses distinct functional regions that are critical for molecular recognition and can be systematically modified to generate diverse analog libraries.[4]

-

Benzoic Acid Moiety: The carboxylic acid group is ionizable at physiological pH, enabling it to act as a hydrogen bond donor and acceptor. This feature is often crucial for anchoring the molecule within the binding site of a biological target, such as an enzyme or receptor.

-

Aromatic Ring: The central phenyl ring provides a rigid scaffold and can engage in π-π stacking, hydrophobic, and van der Waals interactions with target proteins. The para-substitution pattern dictates a linear geometry, which can be altered through the synthesis of ortho- or meta-analogs.

-

N-Methylamide Linker: The amide bond is a key structural feature in many pharmaceuticals due to its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methyl group on the nitrogen can be varied to explore steric and electronic effects on binding affinity and metabolic stability.

The inherent modularity of this scaffold makes it an excellent starting point for fragment-based and structure-based drug design.

Synthesis of Structural Analogs

The generation of a diverse library of analogs hinges on robust and flexible synthetic strategies. The most common approach involves the coupling of a substituted benzoic acid core with a variety of amines.

General Synthetic Workflow

A generalized synthetic pathway allows for the systematic modification of each component of the core scaffold. This workflow emphasizes modularity, enabling the creation of a matrix of analogs for comprehensive SAR studies.

Caption: General workflow for the synthesis of benzamide analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a generic analog from a substituted benzoic acid and an amine, a common method for creating benzamide derivatives.[5]

Objective: To synthesize a novel benzamide analog via amide coupling.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (1.2 eq)[6]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.5 eq)[7]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation:

-

Suspend the substituted benzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the suspension at 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.[7]

-

Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

-

Self-Validation: The success of this protocol is validated at each stage. The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The final product's identity and purity are unequivocally confirmed by NMR and HRMS, ensuring the integrity of the compound for biological testing.[8]

Biological Evaluation and Screening Funnel

The evaluation of newly synthesized analogs requires a systematic approach to identify promising candidates and elucidate their mechanism of action. A tiered screening funnel is an efficient strategy.

Screening Funnel Logic

Caption: A typical screening funnel for small molecule drug discovery.

Example Protocol: Primary Biochemical Assay (HDAC1 Inhibition)

Many benzamide derivatives are known to be inhibitors of Histone Deacetylases (HDACs).[9] This protocol outlines a representative primary assay.

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against human HDAC1.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Trichostatin A (TSA) (positive control inhibitor)

-

Developer solution

-

Test compounds dissolved in DMSO

-

384-well black plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Include wells for positive control (TSA) and negative control (DMSO only).

-

Enzyme Addition: Dilute the HDAC1 enzyme in assay buffer and add to all wells except for the no-enzyme control.

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Add the fluorogenic HDAC1 substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15 minutes.

-

Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has led to the discovery of potent inhibitors for various targets. The SAR provides crucial insights into the structural requirements for biological activity.[7][10]

Case Study: Benzamide Analogs as HDAC Inhibitors

Analysis of benzamide derivatives as HDAC1 inhibitors reveals key SAR trends.[9]

| Compound ID | R1 (Cap Group) | R2 (Linker) | R3 (Zinc-Binding Group) | HDAC1 IC50 (nM) |

| Parent Scaffold | Methyl | Amide | Carboxylic Acid | >10,000 |

| Analog A | Phenyl | Amide | Hydroxamic Acid | 50 |

| Analog B | Naphthyl | Amide | Hydroxamic Acid | 25 |

| Analog C | Phenyl | Reverse Amide | Hydroxamic Acid | 250 |

| Analog D | Phenyl | Amide | Carboxylic Acid | >5,000 |

Data is representative and compiled for illustrative purposes based on general findings in the field.

Key SAR Insights:

-

Zinc-Binding Group is Critical: Replacing the carboxylic acid with a stronger zinc-chelating group, such as hydroxamic acid, dramatically increases potency (Parent vs. Analog D vs. Analog A).[9]

-

Cap Group Size and Aromaticity: Expanding the methyl group to larger aromatic systems like phenyl or naphthyl groups can enhance potency, likely through increased hydrophobic or π-π interactions in the cap-binding region of the enzyme (Analog A vs. Analog B).

-

Linker Orientation Matters: The orientation of the amide bond can significantly impact activity, suggesting a specific hydrogen bonding network is required for optimal binding (Analog A vs. Analog C).

Future Directions and Conclusion

The this compound scaffold remains a privileged structure in drug discovery. Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for developing novel therapeutics. Future research will likely focus on:

-

Novel Target Identification: Applying libraries of these analogs to new biological screens to identify inhibitors for emerging therapeutic targets.[11][12]

-

PROTAC Development: Using the scaffold as a ligand to recruit E3 ligases for targeted protein degradation, a cutting-edge therapeutic modality.[13]

-

Improving Drug-like Properties: Fine-tuning substituents to optimize pharmacokinetic and safety profiles, such as metabolic stability and off-target selectivity.[14]

References

- 1. This compound|CAS 23754-45-2 [benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 3. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]

- 4. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Enigmatic Mechanism of 4-[(Methylamino)carbonyl]benzoic Acid: A Technical Guide for Researchers

Abstract

4-[(Methylamino)carbonyl]benzoic acid, a structurally intriguing molecule, stands as a compound of significant interest within the realms of medicinal chemistry and drug development. While its precise mechanism of action remains an active area of investigation, its structural similarity to a class of biologically active benzoic acid derivatives provides a fertile ground for hypothesizing its potential biological targets and cellular effects. This in-depth technical guide synthesizes the current understanding of related compounds to propose and explore potential mechanisms of action for this compound. We delve into the prospective roles of this compound as an inhibitor of steroid 5α-reductase, an agonist of the retinoid X receptor (RXR), and an inhibitor of bacterial fatty acid biosynthesis. This guide provides a comprehensive overview of the theoretical frameworks, supporting evidence from analogous compounds, and detailed experimental protocols to empower researchers in their quest to elucidate the definitive biological function of this promising molecule.

Introduction: The Chemical Identity and Therapeutic Potential of this compound

This compound (CAS 23754-45-2) is an organic compound characterized by a benzoic acid core substituted with a methylaminocarbonyl group at the para position.[1][2] This unique structural arrangement, featuring both a carboxylic acid and an amide functional group, imparts a specific set of physicochemical properties that are conducive to interactions with biological macromolecules.[2] The presence of the N-methylamide moiety, in particular, suggests the potential for hydrogen bonding and specific recognition by enzyme active sites or receptor binding pockets.

While direct and extensive studies on the mechanism of action of this compound are limited, the broader family of benzoic acid derivatives has been the subject of considerable research, revealing a diverse range of biological activities. These activities include the inhibition of key enzymes implicated in disease and the modulation of nuclear receptor signaling pathways.[3][4][5] This guide will, therefore, explore the most plausible mechanisms of action for this compound by drawing parallels with its structurally related and biologically characterized congeners.

Potential Mechanism of Action I: Inhibition of Steroid 5α-Reductase

A compelling hypothesis for the mechanism of action of this compound is the inhibition of steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] Elevated levels of DHT are a key factor in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[6][7] Consequently, inhibitors of 5α-reductase are a clinically important class of drugs.

The structural similarity of this compound to known non-steroidal 5α-reductase inhibitors, particularly those based on a benzoic acid scaffold, provides a strong rationale for this hypothesis.[3] Research into 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives has demonstrated that modifications to the amide and benzoyl moieties can significantly influence inhibitory activity against 5α-reductase isozymes.[3]

Signaling Pathway

The inhibition of 5α-reductase by a competitive inhibitor like this compound would block the binding of testosterone to the enzyme's active site, thereby preventing its conversion to DHT. This reduction in DHT levels would, in turn, mitigate its downstream effects on gene expression and cellular proliferation in androgen-sensitive tissues.

Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

To empirically test this hypothesis, a robust and reproducible in vitro 5α-reductase inhibition assay is essential. The following protocol is a comprehensive guide for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against steroid 5α-reductase.

Materials:

-

Rat liver microsomes (as a source of 5α-reductase)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride or Dutasteride (positive control)

-

Phosphate buffer (pH 6.5)

-

1 N HCl (to terminate the reaction)

-

Enzyme Immunoassay (EIA) kit for testosterone or a validated LC-MS/MS method for DHT quantification.

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat liver microsomes in cold phosphate buffer. The protein concentration should be determined using a standard method like the Bradford assay.

-

Compound Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

-

Pre-incubation: In a 96-well plate, add the enzyme preparation, phosphate buffer, and either the test compound dilutions or the vehicle control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding testosterone and NADPH to each well.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 N HCl to each well.

-

Quantification: Determine the amount of testosterone remaining or the amount of DHT produced using a suitable method. An EIA kit for testosterone can measure the depletion of the substrate, or a more sensitive LC-MS/MS method can directly quantify the DHT product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Summary Table:

| Compound | Target Enzyme | IC50 Value |

| This compound | 5α-Reductase | To be determined |

| Finasteride (Positive Control) | 5α-Reductase Type 2 & 3 | ~10-40 nM[8] |

| Dutasteride (Positive Control) | 5α-Reductase Type 1, 2 & 3 | ~5 nM[8] |

Potential Mechanism of Action II: Agonism of Retinoid X Receptor (RXR)

Another plausible mechanism of action for this compound is the modulation of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1][9] These heterodimers act as ligand-activated transcription factors that regulate the expression of genes involved in a wide array of physiological processes, such as cell differentiation, proliferation, and metabolism.

The structural features of this compound, particularly the benzoic acid moiety, are present in some known RXR agonists.[4][10] Ligand binding to RXR induces a conformational change that facilitates the recruitment of coactivator proteins and the initiation of gene transcription.[11]

Signaling Pathway

As an RXR agonist, this compound would bind to the ligand-binding domain of RXR, promoting its heterodimerization with a partner receptor. This complex would then bind to specific DNA sequences called response elements in the promoter regions of target genes, leading to the recruitment of coactivators and the activation of transcription.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. eubopen.org [eubopen.org]

Navigating the Solubility Landscape of 4-[(Methylamino)carbonyl]benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 4-[(Methylamino)carbonyl]benzoic acid, a versatile benzoic acid derivative with significant potential in medicinal chemistry and materials science.[1] In the absence of extensive published experimental data for this specific molecule, this guide furnishes researchers with the foundational knowledge and practical methodologies required to expertly assess its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for experimental solubility determination, and discuss the anticipated effects of key variables such as solvent polarity and pH.

Introduction: The Significance of this compound and its Solubility

This compound, also known as N-methylterephthalamic acid, is a bifunctional organic compound featuring a carboxylic acid and an N-methylamide group attached to a benzene ring.[2] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with tailored properties for pharmaceutical and materials science applications.[1]

The ultimate utility of this compound in any application, particularly in drug development, is intrinsically linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, understanding its solubility in various organic solvents is crucial for designing efficient synthesis, purification, and formulation processes. This guide serves as a practical resource for scientists and researchers to navigate the solubility landscape of this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [2] |

| CAS Number | 23754-45-2 | [2] |

| Physical Form | White to off-white solid/powder | [1] |

Predicting Solubility: A Molecular Structure Perspective

The solubility of an organic compound is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a fundamental concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3][4]

The structure of this compound contains several key features that influence its solubility:

-

Carboxylic Acid Group (-COOH): This is a polar functional group capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols.[5][6][7]

-

N-Methylamide Group (-CONHCH₃): The amide group is also polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.[5]

-

Aromatic Ring (Benzene): The benzene ring is non-polar and hydrophobic. This part of the molecule will favor interactions with non-polar solvents.[3]

The overall solubility of this compound in a given solvent will be a balance between the hydrophilic character of the carboxylic acid and amide groups and the hydrophobic nature of the aromatic ring.

Expected Solubility Profile

Based on its structure and by analogy with similar compounds like monomethyl terephthalate (slightly soluble in water; soluble in alcohol, ether, and benzene), the following solubility behavior can be anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can act as hydrogen bond acceptors and have high polarity, effectively solvating the polar functional groups. |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents will not effectively solvate the polar carboxylic acid and amide groups. |

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical predictions are valuable, experimental determination of solubility is essential for accurate characterization. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9] For earlier stages of drug discovery, high-throughput kinetic solubility assays are often employed.[10]

Equilibrium Solubility Determination: The Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.[9]

Caption: Shake-Flask Method for Equilibrium Solubility.

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration.

High-Throughput Screening: Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when it is rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[10] This method is well-suited for screening large numbers of compounds in early drug discovery.[13]

Caption: Kinetic Solubility Assay Workflow.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[14]

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[14]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration.[14]

-